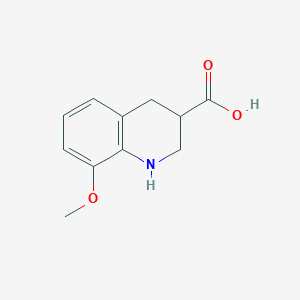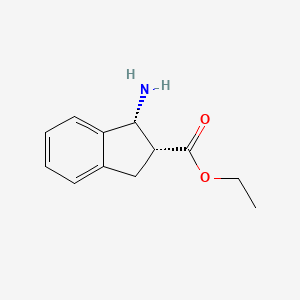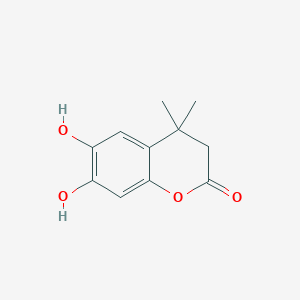
Isoindoline-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindoline-1,3-dicarboxylic acid is an organic compound characterized by an isoindoline core with two carboxylic acid groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindoline-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the condensation of an aromatic primary amine with maleic anhydride, followed by cyclization to form the isoindoline core . Another method includes the oxidation of isoindoline derivatives under specific conditions . These reactions typically require catalysts such as transition metals or organocatalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Isoindoline-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to isoindoline-1,3-dione derivatives under oxidative conditions.
Reduction: Reduction of the carboxylic acid groups to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the isoindoline core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include isoindoline-1,3-dione derivatives, substituted isoindolines, and reduced alcohol derivatives .
Scientific Research Applications
Isoindoline-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoindoline-1,3-dicarboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features but different reactivity and applications.
Phthalimide: Another related compound used in organic synthesis and pharmaceuticals.
Uniqueness
Isoindoline-1,3-dicarboxylic acid is unique due to its dual carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse functionalization compared to its analogs .
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-9(13)7-5-3-1-2-4-6(5)8(11-7)10(14)15/h1-4,7-8,11H,(H,12,13)(H,14,15) |
InChI Key |
CAVUCPFWSPGGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(NC(C2=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)









